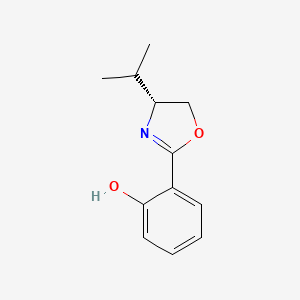

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol

CAS No.:

Cat. No.: VC13819104

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenol |

| Standard InChI | InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | NHCHOCDSGYNNIS-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2O |

| SMILES | CC(C)C1COC(=N1)C2=CC=CC=C2O |

| Canonical SMILES | CC(C)C1COC(=N1)C2=CC=CC=C2O |

Introduction

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol is a chiral organic compound that has garnered attention in various fields of chemistry due to its unique structural and chemical properties. This compound features an oxazoline ring, which is a common motif in coordination chemistry and asymmetric synthesis. The presence of the isopropyl group and the phenol moiety adds to its complexity and potential applications.

Synonyms and Identifiers

-

PubChem CID: 141959869

-

InChI: InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m0/s1

-

InChIKey: NHCHOCDSGYNNIS-JTQLQIEISA-N

Applications and Research Findings

This compound is primarily used in research settings, particularly in the fields of coordination chemistry and asymmetric synthesis. The oxazoline ring can coordinate with metal centers, forming complexes that may exhibit different reactivity profiles. This property makes it useful in the development of new catalysts and ligands.

Coordination Chemistry

The oxazoline moiety in (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol can participate in metal coordination, which is crucial for various catalytic reactions. This ability to form metal complexes enhances its utility in asymmetric synthesis and catalysis.

Asymmetric Synthesis

In asymmetric synthesis, chiral compounds like (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol serve as valuable ligands or catalysts. They can induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products, which are essential in pharmaceutical and fine chemical industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume